Biotin-SNAP

Protein biotinylation Single-molecule pull-down Quantitative proteomics

Biotin-SNAP (commercially designated SNAP-Biotin®, CAS 471918-16-8) is a cell-permeable, benzylguanine (BG)-derivatized biotin substrate engineered for the SNAP-tag self-labeling protein system. With a molecular formula of C₂₉H₃₉N₉O₄S and molecular weight of 609.74 g/mol, it incorporates an amidocaproyl linker between the BG reactive group and the biotin moiety.

Molecular Formula C29H39N9O4S
Molecular Weight 609.7 g/mol
Cat. No. B8238804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-SNAP
Molecular FormulaC29H39N9O4S
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC(=NC5=C4NC=N5)N)NC(=O)N2
InChIInChI=1S/C29H39N9O4S/c30-28-37-26-25(33-17-34-26)27(38-28)42-15-19-11-9-18(10-12-19)14-32-23(40)7-2-1-5-13-31-22(39)8-4-3-6-21-24-20(16-43-21)35-29(41)36-24/h9-12,17,20-21,24H,1-8,13-16H2,(H,31,39)(H,32,40)(H2,35,36,41)(H3,30,33,34,37,38)/t20-,21-,24-/m0/s1
InChIKeyKATDWLJFCBSLAZ-HFMPRLQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-SNAP (SNAP-Biotin®) Procurement & Selection Guide: Core Chemical Identity and Functional Class


Biotin-SNAP (commercially designated SNAP-Biotin®, CAS 471918-16-8) is a cell-permeable, benzylguanine (BG)-derivatized biotin substrate engineered for the SNAP-tag self-labeling protein system . With a molecular formula of C₂₉H₃₉N₉O₄S and molecular weight of 609.74 g/mol, it incorporates an amidocaproyl linker between the BG reactive group and the biotin moiety . The compound belongs to the class of SNAP-tag substrates—small-molecule probes that undergo an irreversible, covalent transfer of their substituted benzyl group to a cysteine residue within the 19.4 kDa SNAP-tag fusion protein, enabling site-specific, 1:1 stoichiometric biotinylation of a single protein of interest . This mechanism distinguishes Biotin-SNAP fundamentally from promiscuous proximity-labeling approaches such as BioID or TurboID, where biotin ligase enzymes biotinylate numerous neighboring proteins non-stoichiometrically.

Why Biotin-SNAP Cannot Be Substituted by Generic Biotinylation Reagents or Alternative Self-Labeling Substrates


A procurement decision that treats Biotin-SNAP as interchangeable with generic biotinylation reagents (e.g., NHS-biotin, sulfo-NHS-biotin), proximity-labeling enzymes (BioID, TurboID, APEX2), or even other SNAP-tag substrates ignores critical functional divergences. Generic amine-reactive biotin reagents produce heterogeneous, multi-site labeling with variable stoichiometry, whereas Biotin-SNAP yields exactly one biotin moiety per SNAP-tag fusion at a defined residue [1]. Proximity-labeling enzymes such as BioID require 16–18 hours of incubation with exogenous biotin and label hundreds of proximal proteins non-discriminately, producing high-background, non-stoichiometric biotinylation profiles ill-suited for single-protein tracking or quantitative pull-down [2]. Within the SNAP-tag substrate family, Biotin-SNAP is the only cell-permeable biotin substrate; SNAP-Surface substrates cannot access intracellular targets, and fluorescent SNAP-Cell substrates provide optical readout but lack streptavidin-based capture capability [3]. CLIP-Biotin reacts exclusively with the orthogonal CLIP-tag, making it incompatible with existing SNAP-tag fusion constructs [3]. These functional barriers mean that substituting Biotin-SNAP without altering the experimental design is not feasible—each alternative addresses a fundamentally different labeling objective.

Biotin-SNAP Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Covalent 1:1 Stoichiometric Labeling vs. BioID Promiscuous Biotinylation: Quantifying Site-Specificity and Label Homogeneity

Biotin-SNAP covalently labels SNAP-tag fusion proteins with exactly 1:1 stoichiometry at a single, genetically defined cysteine residue within the SNAP-tag active site, generating a homogeneous population of singly biotinylated protein molecules [1]. In contrast, BioID (BirA*) catalyzes ATP-dependent, promiscuous biotinylation of accessible lysine residues on all proteins within an estimated ~10 nm labeling radius, producing heterogeneous, multi-site biotinylation on hundreds of proximal proteins over a 16–18 hour labeling period [2]. The difference in labeling precision—1 defined biotin per target protein versus an uncontrolled distribution of biotin across an entire protein neighborhood—is categorical and determines suitability for quantitative single-protein detection versus interactome discovery.

Protein biotinylation Single-molecule pull-down Quantitative proteomics

Cell-Permeable Intracellular Biotinylation vs. SNAP-Surface Substrates: Access to Cytosolic and Nuclear Targets

Biotin-SNAP is classified as a cell-permeable SNAP-Cell substrate, capable of crossing the plasma membrane to covalently label SNAP-tag fusion proteins in the cytoplasm, nucleus, and organelles of living cells [1]. In contrast, SNAP-Surface substrates (e.g., SNAP-Surface Alexa Fluor 488, SNAP-Surface 549, SNAP-Surface 649) are chemically modified to be membrane-impermeant and are restricted to labeling SNAP-tag fusion proteins displayed on the extracellular face of the plasma membrane [1]. This permeability barrier is absolute: no SNAP-Surface substrate can label intracellular targets, and using Biotin-SNAP is the only biotin-based option in the NEB portfolio for intracellular SNAP-tag biotinylation. CLIP-Biotin is also cell-permeable but reacts exclusively with the orthogonal CLIP-tag, not the SNAP-tag [1].

Intracellular labeling Live-cell biotinylation SNAP-tag substrate selection

Labeling Kinetics: 30-Minute SNAP-Tag Biotinylation vs. 16–18 Hour BioID Incubation

The SNAP-tag labeling reaction with Biotin-SNAP proceeds to completion within 30 minutes at 37°C under standard in vitro conditions (10 µM substrate, 5 µM purified SNAP-tag fusion protein) . Extending incubation to 2 hours at 25°C or 24 hours at 4°C can be used for difficult-to-label proteins, but the 30-minute baseline already represents a 32- to 36-fold reduction in labeling time compared to classical BioID, which requires 16–18 hours of incubation with 50 µM biotin to achieve sufficient biotinylation signal [1]. Even the accelerated TurboID variant, achieving labeling in 10 minutes, operates through a fundamentally different mechanism—promiscuous proximity biotinylation rather than site-specific covalent modification—and thus addresses a distinct experimental question. The apparent second-order rate constant (k_app) for SNAP-tag with benzylguanine-fluorophore substrates is in the range of 10⁴–10⁵ M⁻¹s⁻¹, with k_app for BG-fluorescein measured at 1.17 ± 0.01 × 10⁵ M⁻¹s⁻¹ [2].

Labeling kinetics Pulse-chase Time-resolved biotinylation

Amidocaproyl Linker Architecture vs. Direct BG–Biotin Conjugation: Steric Accessibility for Streptavidin Binding and Active-Site Engagement

Biotin-SNAP incorporates an amidocaproyl (6-aminohexanoyl) linker between the benzylguanine reactive warhead and the biotin moiety, providing a flexible spacer estimated at approximately 14 atoms in length . This linker serves two functions: (1) it enables the biotin moiety to extend beyond the SNAP-tag active-site pocket, preventing steric clashes that would otherwise impede the nucleophilic attack by the catalytic cysteine residue; (2) it presents biotin in a solvent-accessible conformation for subsequent binding by streptavidin (Kd ~10⁻¹⁴–10⁻¹⁵ M), which is a large tetrameric protein (~60 kDa) [1]. Studies on related BG-substrate systems have established that direct conjugation of bulky cargo to BG without an adequate spacer can reduce labeling efficiency by >90% due to impaired active-site access [2]. While direct head-to-head kinetic data for Biotin-SNAP vs. linkerless BG-biotin are not publicly available, the inclusion of the amidocaproyl linker in the commercial product design reflects the empirically determined requirement for efficient labeling and downstream streptavidin capture, as documented in SNAP-tag substrate structure–activity literature [2].

Linker optimization Streptavidin pulldown efficiency SNAP-tag substrate design

Orthogonal Dual-Labeling Capability: SNAP-Biotin + CLIP-Tag vs. Single-Tag Biotinylation Systems

Biotin-SNAP reacts exclusively with SNAP-tag and shows no cross-reactivity with the orthogonal CLIP-tag, which accepts O²-benzylcytosine (BC) substrates instead of O⁶-benzylguanine (BG) substrates [1]. This orthogonality enables simultaneous, independent biotinylation of a SNAP-tag fusion protein (using Biotin-SNAP) and fluorescent labeling of a CLIP-tag fusion protein (using CLIP-Cell fluorescent substrates) within the same living cell [1]. In contrast, BioID/TurboID systems lack this dual-channel capability: a single BirA* fusion biotinylates all proximal proteins indiscriminately, and introducing a second biotin ligase would conflate the two labeling channels. Traditional AviTag/BirA biotinylation similarly provides only a single labeling channel. The SNAP/CLIP orthogonal pair is unique among self-labeling tag systems in enabling simultaneous, non-overlapping dual-protein labeling within the same sample [2].

Orthogonal labeling Dual-color imaging Multiplexed protein analysis

Covalent Bond Stability Under Denaturing Conditions vs. Non-Covalent Biotin–Streptavidin or Antibody-Based Detection

The biotin moiety of Biotin-SNAP is attached to the target protein via a covalent thioether bond formed through the SNAP-tag's self-labeling reaction, which survives SDS denaturation, boiling, and reducing conditions (e.g., 1 mM DTT) . This enables direct SDS-PAGE analysis followed by streptavidin-HRP Western blot without label loss or dissociation, and allows streptavidin bead pull-down under stringent wash conditions (e.g., high salt, detergents, denaturants) that would disrupt non-covalent antibody–antigen or GFP-based interactions . In contrast, non-covalent labeling methods—including GFP fusion fluorescence, antibody-based detection, and even the biotin–streptavidin interaction when biotin is not covalently attached to the target—are susceptible to dissociation under denaturing conditions. The covalent bond also ensures that the biotin:protein stoichiometry remains exactly 1:1 after denaturing electrophoresis, enabling quantitative band intensity analysis [1].

SDS-PAGE Western blot Denaturing pull-down

Biotin-SNAP Application Scenarios: Evidence-Backed Use Cases for Scientific and Industrial Procurement


Single-Protein Streptavidin Pull-Down and Quantitative Interaction Analysis by SPR

Biotin-SNAP's 1:1 stoichiometric, site-specific covalent biotinylation enables homogeneous immobilization of a single protein species on streptavidin-coated SPR chips, ensuring that every immobilized molecule presents the same orientation and biotinylation stoichiometry . This contrasts with BioID-based approaches, which produce heterogeneous mixtures of biotinylated proteins unsuitable for quantitative binding measurements. Published protocols demonstrate BG-biotin-mediated SNAP-tag immobilization on streptavidin or anti-biotin antibody-coated CM5 SPR chips for determining protein–protein binding affinities with high reproducibility . The amidocaproyl linker provides sufficient spacer length to minimize steric interference between the chip surface and the interaction interface [1].

Intracellular Pulse-Chase Biotinylation for Chromatin and Protein Turnover Studies (Time-ChIP)

The 30-minute labeling protocol of Biotin-SNAP, combined with the availability of the SNAP-Cell Block reagent (bromothenylpteridine, BTP) to quench unreacted SNAP-tag, enables pulse-chase experimental designs in living cells . In the time-ChIP method, SNAP-tagged histones are pulse-biotinylated with Biotin-SNAP, then chased over defined time intervals; biotin-specific chromatin immunoprecipitation followed by sequencing reveals locus-specific nucleosome inheritance patterns . This application exploits Biotin-SNAP's unique combination of cell permeability, covalent labeling, and rapid kinetics—features not jointly available from BioID (too slow, promiscuous) or SNAP-Surface substrates (not cell-permeable).

Orthogonal Dual-Protein Labeling for Co-Immunoprecipitation with Independent Validation

Biotin-SNAP's strict orthogonality with CLIP-tag substrates allows simultaneous biotinylation of a SNAP-tag bait protein (for streptavidin pull-down) and fluorescent labeling of a CLIP-tag prey protein (for in-gel or in-eluent fluorescence detection) within the same cell lysate . This dual-channel approach enables co-immunoprecipitation experiments where the bait is captured via the biotin–streptavidin interaction while the co-purified prey is independently verified by its CLIP-fluorophore signal, eliminating reliance on antibody cross-reactivity for prey detection. No single-channel biotinylation system (BioID, TurboID, AviTag) can achieve this orthogonal two-color validation without introducing additional affinity tags [1].

Denaturing Western Blot and Mass Spectrometry Sample Preparation with Covalent Biotin Retention

The covalent thioether bond formed between Biotin-SNAP and the SNAP-tag survives boiling in Laemmli sample buffer with reducing agents (DTT, β-mercaptoethanol), ensuring quantitative retention of the biotin label through SDS-PAGE for streptavidin-HRP Western blot detection . For mass spectrometry workflows, biotinylated proteins can be captured on streptavidin beads and subjected to stringent denaturing washes (8 M urea, 2% SDS, high salt) that eliminate non-specifically bound proteins without risk of label dissociation . This covalent stability under denaturing conditions is not achievable with non-covalent affinity tags (GFP, FLAG, Myc antibodies) and represents a key procurement consideration for laboratories performing denaturing pull-downs prior to LC-MS/MS analysis.

Quote Request

Request a Quote for Biotin-SNAP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.